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Compound of Interest

Compound Name: DM50 impurity 1-d9-1

Cat. No.: B12416018 Get Quote

In-depth Technical Guide: DM50 Impurity 1-d9-1
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics,

analytical methodologies, and biological context of DM50 impurity 1-d9-1, a deuterated analog

of a maytansinoid impurity. Maytansinoids are a class of potent microtubule-targeting agents

utilized as cytotoxic payloads in antibody-drug conjugates (ADCs) for cancer therapy. This

document is intended to serve as a valuable resource for researchers and professionals

engaged in the development, manufacturing, and quality control of maytansinoid-based

therapeutics.

Molecular Profile of DM50 Impurity 1-d9-1
DM50 impurity 1-d9-1 is a stable-isotope labeled version of a specific impurity associated with

a maytansinoid designated as DM50. The "-d9" nomenclature indicates the presence of nine

deuterium atoms, which makes it an ideal internal standard for quantitative analysis by mass

spectrometry.

Chemical Formula and Molecular Weight
A summary of the key molecular data for DM50 impurity 1-d9-1 is presented in the table

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12416018?utm_src=pdf-interest
https://www.benchchem.com/product/b12416018?utm_src=pdf-body
https://www.benchchem.com/product/b12416018?utm_src=pdf-body
https://www.benchchem.com/product/b12416018?utm_src=pdf-body
https://www.benchchem.com/product/b12416018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Synonyms

(14S,16S,32S,33S,2R,4S,10E,

12E,14R)-86-chloro-14-

hydroxy-85,14-dimethoxy-

33,2,7,10-tetramethyl-12,6-

dioxo-7-aza-1(6,4)-oxazinana-

3(2,3)-oxirana-8(1,3)-

benzenacyclotetradecaphane-

10,12-diene-4-carbothioic acid

S-(4-(2,5-dioxo-2,5-dihydro-

1H-pyrrol-1-yl)butyl) ester

(trimethyl-d9)

[1]

Molecular Formula C₃₉H₄₇D₉ClN₃O₁₀S [1]

Molecular Weight 803.45 g/mol [1]

Biological Context: Maytansinoids and Their
Mechanism of Action
Maytansinoids, including derivatives like DM1 and DM4, are highly cytotoxic compounds that

function by disrupting microtubule dynamics, a critical process for cell division.[2][3] Their

potent anti-mitotic activity makes them effective payloads for ADCs, which selectively deliver

these toxins to cancer cells.

Signaling Pathway of Maytansinoid-Induced Apoptosis
Maytansinoids exert their cytotoxic effects by binding to tubulin, the protein subunit of

microtubules. This binding occurs at the vinca domain, preventing the polymerization and

promoting the depolymerization of microtubules. The suppression of microtubule dynamics

leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell

death, or apoptosis.
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Caption: Signaling pathway of maytansinoid-based ADCs.

Experimental Protocols for Impurity Analysis
The accurate detection and quantification of maytansinoid impurities are critical for ensuring

the safety and efficacy of ADC therapeutics. High-performance liquid chromatography coupled

with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for this

purpose.

Sample Preparation
Given that maytansinoids with free thiol groups can form dimers or react with other molecules

in the sample matrix, a sample pretreatment step is often necessary.

Reduction: Treat the sample with a reducing agent, such as tris(2-carboxyethyl)phosphine

(TCEP), to cleave any disulfide bonds.

Alkylation: Block the free thiol groups with an alkylating agent, like N-ethylmaleimide (NEM),

to prevent reformation of disulfide bonds and improve chromatographic performance.

Protein Precipitation: For samples in a biological matrix (e.g., serum), precipitate proteins

using a solvent like acetonitrile.

Solid-Phase Extraction (SPE): Further clean up the sample using a C18 SPE cartridge to

remove interfering substances.

HPLC-MS/MS Analysis
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A validated LC-MS/MS method is essential for the sensitive and specific quantification of

maytansinoid impurities.

Parameter Recommended Conditions

HPLC Column
C18 reversed-phase column (e.g., 150 x 4.6

mm, 3 µm particle size)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Gradient
A 10-minute gradient elution is typically

sufficient for separation.

Flow Rate 0.5 - 1.0 mL/min

Injection Volume 10 - 20 µL

MS Ionization
Electrospray Ionization (ESI) in positive ion

mode

MS Detection
Selected Reaction Monitoring (SRM) or Multiple

Reaction Monitoring (MRM)

Logical Workflow for Impurity Identification and
Characterization
The identification and characterization of unknown impurities in pharmaceutical products follow

a structured workflow to ensure comprehensive analysis and regulatory compliance.
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Caption: Logical workflow for pharmaceutical impurity analysis.
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This guide provides foundational information on DM50 impurity 1-d9-1 and the broader

context of maytansinoid analysis. For specific applications, further method development and

validation are required to meet regulatory standards and ensure product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and
nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["DM50 impurity 1-d9-1" molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12416018#dm50-impurity-1-d9-1-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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